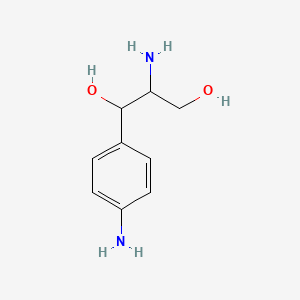
2-Amino-1-(4-aminophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-aminophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H14N2O2 It is known for its unique structure, which includes both amino and hydroxyl functional groups
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of 2-amino-1,3-propane diols, which have been used as a platform for the synthesis of functional cyclic carbonate monomers .
Mode of Action
The mode of action of 2-Amino-1-(4-aminophenyl)propane-1,3-diol involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This is followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s synthesis involves the formation of functional cyclic carbonate monomers, which are known to be used in the creation of biodegradable polymers .
Pharmacokinetics
The compound’s molecular weight is 18222 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the generation of functional aliphatic six-membered cyclic carbonate monomers . These monomers can be used in the synthesis of biodegradable polymers, impacting the development of next-generation materials for biomedical and environmentally friendly products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-aminophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitrophenyl-2-nitropropane-1,3-diol. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes, where the nitro group is reduced to an amino group under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-aminophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of this compound from nitro intermediates.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-1-(4-aminophenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with a nitro group instead of an amino group.
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: Similar backbone but with a hexyl group attached to the phenyl ring.
Uniqueness
Its ability to undergo various types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHJSFGXZIFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
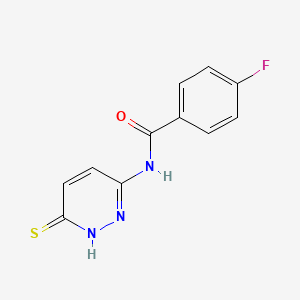




![2-[(3-methylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2434577.png)
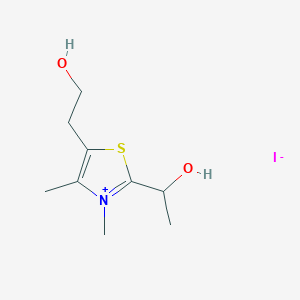

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)
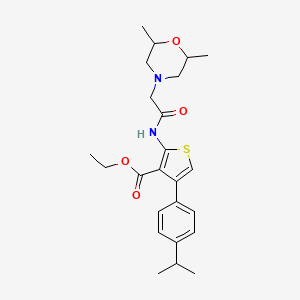
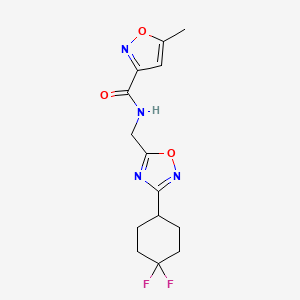
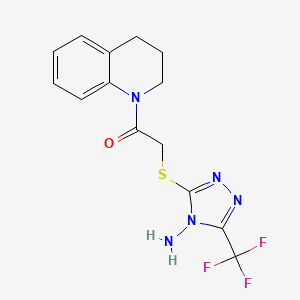
![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2434588.png)
![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)
